3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H16N2OS2 and its molecular weight is 304.43. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative properties. These compounds have been investigated for their potential to inhibit cell growth and division, making them relevant in cancer research .
- Notably, the compound API-1 shows promise as an antiproliferative agent .
- Some pyrido[2,3-d]pyrimidin-5-one derivatives demonstrate antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens .
- Certain pyrido[2,3-d]pyrimidin-5-one compounds exhibit anti-inflammatory and analgesic properties. These findings suggest potential applications in pain management and inflammation-related disorders .
- Pyrido[2,3-d]pyrimidin-5-one derivatives have been investigated for their ability to lower blood pressure. Understanding their mechanisms of action could lead to novel antihypertensive drugs .
- Derivatives of pyrido[2,3-d]pyrimidin-7-one inhibit protein tyrosine kinases (PTKs). For instance, TKI-28 has shown promise as a PTK inhibitor .
- Additionally, CDK-4 , containing a pyrido[2,3-d]pyrimidin-7-one ring system, acts as a cyclin-dependent kinase inhibitor .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Effects
Protein Kinase Inhibition
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines have been used on several therapeutic targets . For example, some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets PI3K, it could affect pathways related to cell growth and survival .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, inhibition of PI3K could result in reduced cell proliferation .
properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVUQSCZIYIUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322633 |
Source
|
Record name | 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788334 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
869076-18-6 |
Source
|
Record name | 3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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